Segesterone

Description

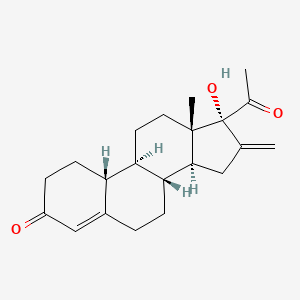

Structure

2D Structure

3D Structure

Properties

CAS No. |

7690-08-6 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

SFLXYFZGKSGFKA-XUDSTZEESA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Isomeric SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Other CAS No. |

7690-08-6 |

Origin of Product |

United States |

Foundational & Exploratory

Segesterone Acetate: A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Segesterone acetate (SGA), also known as Nestorone®, is a potent, fourth-generation 19-norprogesterone derivative synthetic progestin. Its high efficacy and unique pharmacological profile, characterized by high selectivity for the progesterone receptor and a lack of off-target hormonal activities, have established its role in modern contraception. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of action of this compound acetate, details the experimental protocols used to characterize its activity, presents quantitative data for key pharmacological parameters, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound acetate is its function as a potent and highly selective agonist of the progesterone receptor (PR).[1][2][3] Unlike natural progesterone, this compound acetate's structure, featuring 17α-acetoxy and 16-methylene groups, allows for additional stabilizing contacts within the PR ligand-binding domain, contributing to its high potency.[1] Its contraceptive and therapeutic effects are mediated through a multi-faceted approach involving the suppression of ovulation and modifications to peripheral tissues.

Central Action: Ovulation Inhibition

The principal contraceptive effect of this compound acetate is the suppression of ovulation.[1] By acting as a PR agonist at the level of the hypothalamus and pituitary gland, this compound acetate exerts negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis. This action blocks the mid-cycle surge in luteinizing hormone (LH) secretion, which is the critical trigger for follicular rupture and the release of an ovum.[1][4] Clinical studies have demonstrated that continuous administration of this compound acetate, for example via a vaginal ring or implant, maintains systemic concentrations sufficient to consistently inhibit follicular development and prevent ovulation.[5]

Peripheral Actions

In addition to its central effects, this compound acetate exerts significant progestogenic actions on peripheral reproductive tissues, which provide secondary contraceptive mechanisms.

-

Endometrial Effects: this compound acetate induces the transformation of the uterine endometrium from a proliferative to a secretory state. This change makes the endometrium unreceptive to embryo implantation, providing an additional barrier to pregnancy.[6][7] Continuous exposure to this compound acetate leads to endometrial thinning and decidualization, which also contributes to the control of uterine bleeding.

-

Cervical Mucus Alterations: The compound significantly increases the viscosity and reduces the quantity of cervical mucus.[8][9] This thickened mucus acts as a physical barrier, impeding the penetration and transport of sperm through the cervical canal into the upper reproductive tract.

Receptor Binding Profile and Potency

This compound acetate's clinical utility is defined by its high affinity and selectivity for the progesterone receptor, coupled with minimal binding to other steroid receptors. This specificity minimizes the risk of androgenic, estrogenic, and mineralocorticoid-related side effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound acetate.

Table 1: Receptor Binding Affinity of this compound Acetate

| Receptor | Relative Binding Affinity (RBA) | Reference Compound | Notes | Source(s) |

|---|---|---|---|---|

| Progesterone (PR) | 272% | Progesterone | High affinity and potent agonism. | [2][10] |

| Glucocorticoid (GR) | 38% | Dexamethasone | Binds to GR but demonstrates no significant glucocorticoid activity at therapeutic doses. | [2][10] |

| Androgen (AR) | < 0.2% | Testosterone | Binding is 500-600 fold less than testosterone; considered negligible. Lacks androgenic activity. | [1][10] |

| Estrogen (ER) | Negligible | Estradiol | Does not display binding affinity toward estrogen receptors. Lacks estrogenic activity. | [1][10] |

| Mineralocorticoid (MR) | Negligible | Aldosterone | Does not bind significantly to the MR. Lacks antimineralocorticoid activity. |[2] |

Table 2: Pharmacodynamic and Potency Data

| Parameter | Value | Assay / Context | Notes | Source(s) |

|---|---|---|---|---|

| Progestational Activity | ~100x Progesterone | In vivo animal studies | Demonstrates exceptionally high progestational potency. | [1][3][11] |

| PR Agonist EC₅₀ | 50.3 nM | In vitro progestational assay | Concentration for half-maximal effective response in a functional assay. | [5][10] |

| Ovulation Inhibition Threshold | > 105 pmol/L | Clinical studies (serum levels) | Sustained serum concentrations above this level effectively prevent ovulation. | [5] |

| Sex Hormone-Binding Globulin (SHBG) Binding | Negligible | In vitro binding assays | Does not bind to SHBG, increasing its bioavailability. |[1] |

Signaling Pathways

As a progesterone receptor agonist, this compound acetate initiates cellular responses through both classical genomic and rapid non-genomic signaling pathways.

Classical Genomic Signaling

The primary, slower signaling mechanism involves the modulation of gene expression. This pathway is responsible for long-term cellular changes, such as the transformation of the endometrium.

Non-Genomic (Rapid) Signaling

This compound acetate can also trigger rapid, transcription-independent cellular effects through membrane-associated PRs or a cytoplasmic pool of PRs. These actions involve the activation of intracellular kinase cascades.

Key Experimental Protocols

The pharmacological profile of this compound acetate has been defined by a series of standardized in vitro and in vivo assays.

Progesterone Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound acetate) for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

-

Objective: To determine the IC₅₀ and relative binding affinity (RBA) of this compound acetate for the progesterone receptor.

-

Materials:

-

Test Compound: this compound acetate, serially diluted.

-

Receptor Source: Cytosolic fraction from progesterone target tissue (e.g., rabbit uterus) or lysates from cells overexpressing human PR (e.g., T47D breast cancer cells).

-

Labeled Ligand: A high-affinity PR ligand, such as [³H]-Promegestone (R5020), at a fixed concentration near its Kd.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizers.

-

Separation Medium: Dextran-coated charcoal (for radioligand assays) or specialized plates (for fluorescence polarization assays).

-

Instrumentation: Scintillation counter or fluorescence polarization plate reader.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound acetate and a reference compound (unlabeled progesterone). Prepare the receptor cytosol from the source tissue/cells via homogenization and ultracentrifugation.

-

Incubation: In assay tubes, combine the receptor preparation, the fixed concentration of the labeled ligand, and varying concentrations of either this compound acetate, unlabeled progesterone, or buffer alone (for total binding control). A separate tube with a large excess of unlabeled progesterone is used to determine non-specific binding.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate receptor-bound from free labeled ligand. For radioligand assays, add dextran-coated charcoal slurry, which adsorbs free radioligand, and centrifuge to pellet the charcoal.

-

Quantification: Measure the amount of bound labeled ligand. For radioligand assays, the supernatant containing the bound complex is mixed with scintillation fluid and counted. For fluorescence polarization, the plate is read directly.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound acetate. Use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The RBA is calculated relative to the IC₅₀ of the reference compound.

-

Endometrial Transformation Assay (McPhail Test)

This in vivo bioassay assesses the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

-

Objective: To confirm the progestational agonist activity of this compound acetate and determine its relative potency.

-

Methodology:

-

Animal Model: Immature or ovariectomized female rabbits are used.

-

Estrogen Priming: Animals are treated with a daily dose of estradiol for approximately 6 days to induce endometrial proliferation, creating a uniform, proliferative state.

-

Progestin Treatment: Following priming, the animals are treated with this compound acetate (or a reference progestin) at various doses for 5 consecutive days. A control group receives the vehicle only.

-

Tissue Collection: On the day after the final treatment, the animals are euthanized, and the uteri are excised.

-

Histological Analysis: The uterine tissue is fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically. The degree of endometrial transformation is scored based on glandular development, epithelial secretion, and stromal changes (the McPhail scale).

-

Data Analysis: A dose-response curve is generated by plotting the mean histological score against the dose of this compound acetate. Potency is determined relative to a standard progestin like progesterone.

-

Clinical Ovulation Inhibition Assay

This protocol is designed to confirm the central contraceptive efficacy of this compound acetate in humans.

-

Objective: To determine the dose and serum concentration of this compound acetate required to consistently suppress ovulation.

-

Methodology:

-

Subject Recruitment: Healthy, ovulatory women of reproductive age are enrolled.

-

Study Design: A dose-finding or fixed-dose study is conducted. This compound acetate is administered via a specific delivery system (e.g., vaginal ring, implant).

-

Treatment Period: Subjects use the delivery system for one or more complete menstrual cycles (e.g., 3 cycles).

-

Monitoring:

-

Hormone Levels: Frequent blood samples are collected to measure serum concentrations of this compound acetate, LH, FSH, estradiol, and progesterone. The primary endpoint is the absence of a mid-cycle LH surge.

-

Follicular Development: Transvaginal ultrasonography is performed regularly to monitor the growth of ovarian follicles.

-

Ovulation Confirmation: Serum progesterone levels are measured in the luteal phase. A low level (e.g., < 3 ng/mL) is indicative of anovulation.

-

-

Data Analysis: The rate of ovulation inhibition is calculated for each dose. The minimum effective serum concentration of this compound acetate required to prevent ovulation is determined.[5]

-

Conclusion

The mechanism of action of this compound acetate is centered on its role as a highly potent and selective progesterone receptor agonist. Its primary contraceptive efficacy is achieved through robust suppression of the ovulatory LH surge. This central mechanism is complemented by peripheral effects on the endometrium and cervical mucus that further reduce the probability of conception. Its high selectivity for the progesterone receptor underpins a favorable safety profile, distinguishing it from older, less specific progestins. The combination of high potency, receptor selectivity, and multi-faceted contraceptive action makes this compound acetate a cornerstone of modern, long-acting reversible contraception.

References

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for endometrial preparation in frozen-thawed embryo transfer cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound acetate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Segesterone Acetate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of segesterone acetate (SGA), a potent synthetic progestin. It covers the compound's chemical identity, physicochemical and pharmacological properties, detailed synthetic protocols, and its primary mechanism of action.

Chemical Structure and Identity

This compound acetate, known by the developmental code ST-1435 and brand name Nestorone®, is a synthetic 19-norprogesterone derivative.[1][2] Its chemical structure is characterized by a methylene group at position 16 and an acetate ester at position 17α on the steroid backbone.[3] This unique structure contributes to its high progestational activity and selectivity.

Systematic (IUPAC) Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3]

Synonyms: 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione, ST-1435[3][4]

Figure 1: Chemical Structure of this compound Acetate

Quantitative Data Summary

The following tables summarize key quantitative physicochemical and pharmacological data for this compound acetate.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₀O₄ | [4] |

| Molecular Weight | 370.489 g/mol | [3] |

| CAS Number | 7759-35-5 | [3] |

| Melting Point | 178-180 °C | [5] |

| Solubility | Soluble in DMSO | [4][6] |

Table 2: Pharmacological and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| Progesterone Receptor (PR) Binding | EC₅₀ = 50.3 nM | [4] |

| Relative Binding Affinity = 272% (of progesterone) | [3] | |

| Glucocorticoid Receptor (GR) Binding | EC₅₀ = 56 nM (no in vivo activity) | [4] |

| Androgen & Estrogen Receptor Binding | Negligible | [7] |

| Protein Binding | ~95% (primarily to albumin) | [3][7] |

| Bioavailability (Oral) | ~10% | [3] |

| Biological Half-life (Vaginal Ring) | 4.5 ± 3.4 hours | [8] |

| Volume of Distribution (Vd) | 19.6 L/kg | [7][8] |

Synthesis of this compound Acetate

The synthesis of this compound acetate can be achieved from 19-norsteroid precursors. The following protocol is adapted from established patent literature, providing a viable pathway for its preparation.[5]

Synthesis Workflow

The overall workflow involves the transformation of a 16,17-epoxy-19-norsteroid into the final 16-methylene-17-acetoxy product.

Experimental Protocol

Starting Material: 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one

Step 1: Formation of the 16-methylene-17α-acetoxy intermediate [5]

-

A mixture of 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one (0.38 g), benzene (20 ml), acetic anhydride (20 ml), and p-toluenesulfonic acid (10 mg) is prepared.

-

The mixture is boiled for 2 hours.

-

Following the reaction, the solution is evaporated to yield a residue consisting primarily of 3-pyrrolidino-16-methylene-17α-acetoxy-19-nor-3,5-pregnadiene-20-one.

Step 2: Hydrolysis and final product formation [5]

-

The residue from Step 1 is mixed with a 40% sodium acetate solution (30 ml), acetic acid (12 ml), and methanol (90 ml).

-

The resulting mixture is boiled for 4 hours under a nitrogen atmosphere.

-

The reaction is worked up according to standard steroid chemistry procedures (acidification, extraction, washing, drying, and evaporation).

-

The final product, 16-methylene-17α-acetoxy-19-norprogesterone (this compound acetate), is obtained.

-

Recrystallization from a suitable solvent (e.g., methanol) can be performed for purification, yielding a product with a melting point of 178-180 °C.

Mechanism of Action

This compound acetate exerts its biological effects primarily by acting as a potent and selective agonist for the progesterone receptor (PR).[7]

Progesterone Receptor Signaling Pathway

Upon entering the target cell, this compound acetate binds to the progesterone receptor located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and leading to receptor dimerization and phosphorylation. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators and the general transcription machinery, leading to the modulation (activation or repression) of gene transcription. The primary contraceptive effect is the suppression of the mid-cycle luteinizing hormone (LH) surge, which in turn prevents ovulation.[7]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound Acetate | C23H30O4 | CID 108059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

pharmacological profile of segesterone acetate

An In-depth Technical Guide on the Pharmacological Profile of Segesterone Acetate

Introduction

This compound acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-norprogesterone derivative that has been developed for use in hormonal contraception.[1][2] Chemically, it is 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many other progestins, this compound acetate is not orally active due to rapid first-pass hepatic metabolism and is therefore formulated for parenteral administration, such as in vaginal rings, subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-approved one-year contraceptive vaginal ring, Annovera™, used in combination with ethinyl estradiol.[1][5] This document provides a comprehensive technical overview of the , intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acetate's primary mechanism of action is mediated through its high-affinity, selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1][3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive and other progestational effects.

Receptor Binding Profile

This compound acetate is distinguished by its high selectivity for the progesterone receptor. It has a high affinity for the PR, estimated to be approximately 272% of the affinity of progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor (AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of this compound Acetate and Comparators

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) |

| This compound Acetate | High Agonist Activity (EC50 = 50.3 nM)[8] | Very Low Affinity[1][6] | Some Affinity, Partial Agonist[3][7] | No Affinity[1][4] |

| Progesterone | Endogenous Ligand | Low Affinity | Low Affinity | No Affinity |

| Levonorgestrel | High Affinity | Moderate Affinity | Low Affinity | No Affinity |

| Medroxyprogesterone Acetate | High Affinity | Low Affinity | High Affinity | No Affinity |

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for this compound acetate across all receptors from a single study were not available in the provided search results.

Signaling Pathways

The progestational effects of this compound acetate are mediated through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

-

Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of the PR is to function as a ligand-dependent transcription factor.[9] Upon binding this compound acetate in the cytoplasm, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This genomic pathway is responsible for the long-term effects of progestins, including the regulation of endometrial development and suppression of ovulation-related genes.[9][10]

-

Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription.[4][12] These actions are often initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid activation of intracellular signaling cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a motif that can interact with the SH3 domain of Src, mediating rapid activation of the Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel activity and can also cross-talk with the genomic pathway to modulate gene expression.[12][13]

Pharmacodynamics

The primary pharmacodynamic effect of this compound acetate is the suppression of ovulation.[1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which in turn prevents follicular development and rupture.[1][6] Dose-finding studies have shown that ovulation is consistently inhibited when serum this compound acetate levels are maintained above 105 pmol/L.[11] When administered via a vaginal ring releasing 150 mcg/day, serum levels remain well above this threshold.[11]

In addition to its potent anti-ovulatory activity, this compound acetate exhibits no significant androgenic, anabolic, or estrogenic effects in clinical use.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is highly dependent on its route of administration, as it is not orally bioavailable.

-

Absorption: Following administration via a contraceptive vaginal ring, this compound acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to 3.5 hours.[14][15]

-

Distribution: this compound acetate is highly bound to serum proteins (~95%), primarily albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg.[15]

-

Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including 5α-dihydro and 17α-hydroxy-5α-dihydro metabolites, are not pharmacologically active.[1]

-

Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%) and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of this compound Acetate (Vaginal Ring Administration)

| Parameter | Value (Mean ± SD or Range) | Source |

| Dosage | 150 - 200 mcg/day | [5][14] |

| Tmax (Time to Peak Concentration) | 2 - 3.5 hours | [14][15] |

| Cmax (Peak Plasma Concentration) | 918 pg/mL (for 200 mcg/day dose) | [14] |

| AUC(0-72h) (Area Under the Curve) | 34,181 pg*day/mL (for 200 mcg/day dose) | [14] |

| Protein Binding | ~95% (primarily to albumin) | [1][15] |

| Volume of Distribution (Vd) | 19.6 L/kg | [15] |

| Elimination Half-life (t½) | 4.5 ± 3.4 hours | [15] |

| Primary Metabolism Route | Hepatic (CYP3A4) | [15] |

Experimental Protocols

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay to determine the affinity of a test compound like this compound acetate for the progesterone receptor.

Objective: To determine the IC50 value of this compound acetate for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

-

Recombinant human PR-LBD

-

Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)

-

This compound acetate and reference compounds (e.g., unlabeled progesterone)

-

Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)

-

DMSO for compound dilution

-

384-well black, low-volume assay plates

-

Fluorescence polarization plate reader

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound acetate and control compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentration range (e.g., 1 pM to 100 µM). The final DMSO concentration in the assay wells should not exceed 1%.[1]

-

Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]

-

Assay Plate Setup:

-

Add 10 µL of the serially diluted test compounds, controls, or vehicle (assay buffer + DMSO) to the wells of the 384-well plate.[1]

-

Include control wells for "0% competition" (tracer and receptor only) and "100% competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).[3]

-

-

Reaction Initiation: Add 10 µL of the 2X PR-LBD/tracer premix to each well. The final volume will be 20 µL.[1]

-

Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for 1-4 hours, protected from light.[1]

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.[1]

-

Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

Protocol: Phase 3 Contraceptive Efficacy and Safety Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of a this compound acetate-containing contraceptive, based on studies for the Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the this compound acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

Participant Population:

-

Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]

-

Exclusion criteria include contraindications to hormonal contraceptive use and, in later stages of the trials, a Body Mass Index (BMI) > 29 kg/m ².[5]

Methodology:

-

Screening and Enrollment: Potential participants undergo screening, including medical history, physical examination, and laboratory tests, to assess eligibility. Informed consent is obtained.

-

Treatment Phase:

-

Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place continuously for 21 days, followed by a 7-day ring-free interval.[5]

-

This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).[2]

-

Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse events.[2]

-

-

Efficacy Assessment:

-

Safety Assessment:

-

Safety is monitored through the collection of all adverse events (AEs) at scheduled study visits and from participant diaries.[2]

-

Serious adverse events (SAEs) are documented and reported according to regulatory requirements.

-

Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and specified follow-up visits.

-

-

Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit occurs after the completion of the treatment phase.

-

Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence and nature of all adverse events are summarized and analyzed.

Clinical Efficacy, Safety, and Drug Interactions

Clinical Efficacy

The this compound acetate/ethinyl estradiol vaginal system (Annovera™) has demonstrated high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

Safety and Tolerability

The safety profile of this compound acetate is comparable to that of other combined hormonal contraceptives.[18]

-

Common Adverse Events: The most frequently reported adverse events (≥5%) include headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]

-

Serious Adverse Events: As with other combined hormonal contraceptives, there is an increased risk of serious cardiovascular events, including venous thromboembolism (VTE), stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with a BMI >29 kg/m ², leading to their exclusion from the latter part of the Phase 3 trials.[5] Women over 35 who smoke should not use this product.[19]

-

Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse reactions, with the most common reasons being irregular bleeding, headache, and vaginal discharge/infections.[5]

Drug Interactions

The metabolism of this compound acetate via CYP3A4 makes it susceptible to drug interactions.

-

CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine, St. John's Wort, certain antiretrovirals) can increase the metabolism of this compound acetate, potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup contraception is recommended.[15]

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure to this compound acetate.

-

Other Interactions: Concomitant use with certain medications for hepatitis C (containing ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. gatesopenresearch-files.f1000.com [gatesopenresearch-files.f1000.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Receptor mechanisms mediating non-genomic actions of sex steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. va.gov [va.gov]

- 6. This compound Acetate | C23H30O4 | CID 108059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovulation inhibition with sequential therapy. A continuing clinical study of fertility control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 10. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OR33-5 Low Systemic Levels of this compound Acetate are Required to Inhibit Ovulation in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Continuous dosing of a novel contraceptive vaginal ring releasing Nestorone® and estradiol: pharmacokinetics from a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 13-Cycle Vaginal Contraceptive System | Contraceptive Technology [contraceptivetechnology.org]

- 17. researchgate.net [researchgate.net]

- 18. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Binding Affinity of Segesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SGA), a potent synthetic progestin also known as Nestorone®, is a 19-norprogesterone derivative utilized in hormonal contraceptives.[1] Its high progestational activity and unique pharmacological profile are primarily dictated by its specific binding affinity to various steroid hormone receptors.[1] Understanding the nuances of these interactions is critical for the development of new therapeutic applications and for predicting potential off-target effects. This guide provides a comprehensive overview of the receptor binding affinity of this compound acetate, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Receptor Binding Affinity Profile of this compound Acetate

This compound acetate exhibits a highly selective binding profile, demonstrating strong affinity for the progesterone receptor (PR) while having considerably lower affinity for other steroid receptors. This selectivity is key to its clinical efficacy and favorable side-effect profile.

Quantitative Binding Affinity Data

The binding affinity of this compound acetate and other reference progestins to the primary steroid hormone receptors—progesterone (PR), androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors—has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

| Compound | Receptor | Binding Affinity Metric | Value | Reference Compound | Source(s) |

| This compound Acetate | Progesterone (PR) | Relative Binding Affinity (RBA) | 272% | Progesterone | [2] |

| This compound Acetate | Progesterone (PR) | EC50 | 50.3 nM | - | [3] |

| This compound Acetate | Androgen (AR) | Relative Potency | 500-600x less | Testosterone | [1] |

| This compound Acetate | Glucocorticoid (GR) | Qualitative Assessment | Some affinity, but no in vivo activity | - | [2] |

| This compound Acetate | Mineralocorticoid (MR) | Qualitative Assessment | Does not bind significantly | - | [2] |

| This compound Acetate | Estrogen (ER) | Qualitative Assessment | Does not display binding affinity | - | [1] |

| Progesterone | Mineralocorticoid (MR) | Qualitative Assessment | High affinity, acts as an antagonist | Aldosterone | [4] |

| Medroxyprogesterone Acetate | Glucocorticoid (GR) | Relative Binding Affinity (RBA) | 42% | Dexamethasone | |

| Levonorgestrel | Mineralocorticoid (MR) | Qualitative Assessment | Significantly more potent antagonist than spironolactone | Spironolactone | [5] |

| Drospirenone | Mineralocorticoid (MR) | Qualitative Assessment | Significantly greater affinity than progesterone | Progesterone | [5] |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is most commonly achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound acetate) to displace a radiolabeled ligand from its receptor.

Preparation of Receptor-Containing Fractions

a) Cytosol Preparation (for soluble nuclear receptors):

-

Tissue Homogenization: Homogenize fresh or frozen target tissue (e.g., rat uterus for PR) in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6] The ratio of tissue to buffer should be consistently maintained (e.g., 0.1 g tissue per 1.0 mL buffer).[6]

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 2,500 x g) for 10 minutes at 4°C to pellet the nuclear fraction and large debris.[6]

-

High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 105,000 x g) for 60 minutes at 4°C.[6]

-

Cytosol Collection: The resulting supernatant is the cytosol, containing the soluble receptors. Determine the protein concentration using a standard method like the Bradford or BCA assay.[7][8] The cytosol can be used immediately or stored at -80°C.[6]

b) Membrane Preparation (for membrane-bound receptors):

-

Cell Lysis: Homogenize washed cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[8]

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3-10 minutes to remove nuclei and cellular debris.[7][8]

-

Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[8]

-

Washing and Storage: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. The final pellet can be resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C.[7]

Competitive Binding Assay Protocol

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains the receptor preparation and the radioligand.

-

Non-specific Binding (NSB): Contains the receptor preparation, the radioligand, and a high concentration (e.g., 1000-fold excess) of an unlabeled ligand to saturate the specific binding sites.[8]

-

Competitive Binding: Contains the receptor preparation, the radioligand, and varying concentrations of the test compound (this compound acetate).

-

-

Incubation: Add the receptor preparation (e.g., 50-120 µg protein for tissue membranes), the competing test compound, and the radioligand solution to each well.[7] The final assay volume is typically around 250 µL.[7] Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Separation of Bound and Free Ligand:

-

Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[7]

-

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship: this compound Acetate Receptor Binding Profile

Caption: this compound Acetate's binding affinity for steroid receptors.

Signaling Pathway: Classical Progesterone Receptor Action

Caption: Genomic signaling pathway of the Progesterone Receptor.

Conclusion

This compound acetate's high affinity and selectivity for the progesterone receptor underscore its efficacy as a progestational agent. Its minimal interaction with other steroid receptors contributes to a favorable safety profile, reducing the likelihood of androgenic, estrogenic, or mineralocorticoid-related side effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound acetate and novel progestins, facilitating further advancements in reproductive health and endocrine therapies. The visualization of the progesterone receptor signaling pathway offers a clear model of its mechanism of action, which is fundamental to understanding its biological effects.

References

- 1. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Preclinical Research on Segesterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segesterone acetate (SGA), also known as Nestorone®, is a potent, non-androgenic, 19-norprogesterone derivative developed for hormonal contraception.[1] Unlike many progestins, it is not orally active due to rapid first-pass metabolism and is therefore formulated for parenteral administration via vaginal rings, implants, or transdermal gels.[1][2] Preclinical research has demonstrated that this compound acetate is a highly selective and potent progestin, mediating its contraceptive effect primarily through the inhibition of ovulation.[1][3] It exhibits a strong binding affinity for the progesterone receptor and lacks significant affinity for androgen, estrogen, or mineralocorticoid receptors, contributing to a favorable side-effect profile.[2][3][4] This guide provides an in-depth summary of the preclinical data on this compound acetate, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and key experimental methodologies used in its evaluation.

Mechanism of Action

This compound acetate's primary mechanism of action is the prevention of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH).[1][2] This is achieved through its potent agonist activity at the progesterone receptor (PR).

Intracellular Signaling Pathway

As a synthetic steroid hormone, this compound acetate diffuses across the cell membrane and binds to the intracellular progesterone receptor, which belongs to the nuclear receptor superfamily.[1][5] This binding event induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This action mimics the effects of endogenous progesterone but with higher potency.[1]

Systemic Effect on the HPG Axis

The progestogenic activity of this compound acetate exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, the secretion of gonadotropins, particularly the LH surge required for follicular rupture and ovulation.[1][2]

Pharmacodynamics

Preclinical studies have established this compound acetate as one of the most potent progestins identified.[1][2] Its pharmacodynamic profile is characterized by high, selective affinity for the progesterone receptor and a lack of off-target hormonal activities.

Table 1: Receptor Binding Profile of this compound Acetate

| Receptor | Relative Binding Affinity (RBA) | EC50 | Notes |

| Progesterone Receptor (PR) | 272% (vs. Progesterone)[3] | 50.3 nM[6] | High-affinity agonist and transactivator.[1][3][5] |

| Glucocorticoid Receptor (GR) | 38% (vs. Dexamethasone)[3] | - | Does not elicit glucocorticoid effects at therapeutic doses.[3][4] |

| Androgen Receptor (AR) | ~0.17 - 0.2% (vs. Testosterone)[1][2] | - | Lacks androgenic activity.[1][2] |

| Estrogen Receptor (ER) | Negligible[1][2] | - | Lacks estrogenic activity.[1][2] |

| Mineralocorticoid Receptor (MR) | Not significant[3] | - | Lacks antimineralocorticoid activity.[3] |

Table 2: In Vivo Progestational Activity and Potency

| Parameter | Dosage / Finding | Animal Model | Reference |

| Progestational Activity | ~100 times more potent than progesterone | General animal studies | [1][2] |

| Ovulation Inhibition | 150 µ g/day (parenteral) | Not specified | [3] |

| Endometrial Transformation | 600 µ g/cycle | Not specified | [3] |

| Uterotropic Activity | None observed | Ovariectomized rats | [2] |

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is defined by its rapid metabolism, necessitating non-oral administration routes.

Table 3: Pharmacokinetic Parameters of this compound Acetate

| Parameter | Value | Species / Conditions | Reference |

| Bioavailability | ~10% (Oral) | General | [3] |

| Protein Binding | ~95% (primarily to albumin) | Human | [1][3] |

| SHBG Binding | Negligible | Human | [1][3] |

| Volume of Distribution (Vd) | 19.6 L/kg | Rat (subcutaneous) | [1] |

| Elimination Half-Life | 1-2 hours (Oral) | Human | [3] |

| 4.5 hours (Vaginal Ring) | Human | [3] | |

| 24-72 hours (Parenteral) | Human | [3] | |

| Time to Peak (Tmax) | ~2 hours (Vaginal Ring, Cycle 1) | Human | [1] |

| Excretion | ~81.4% Feces, ~7.6% Urine | Rat (subcutaneous) | [1] |

| Metabolism | Rapid hepatic metabolism to largely inactive 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites. | In vitro | [1] |

Toxicology and Safety Pharmacology

Preclinical toxicology studies for this compound acetate followed established international guidelines for steroidal contraceptives.[7] The collective data demonstrate that this compound acetate has a safety profile similar to other approved progestogens and does not possess significant or unusual toxicities.[7]

-

General Toxicology : Short-term and long-term repeat-dose toxicity studies were conducted in rodents and monkeys.[7] A 4-week local toxicity study in cynomolgus monkeys using this compound-containing vaginal rings releasing 80-100 µ g/day showed no significant local or systemic toxicity.[8]

-

Genotoxicity : A battery of in vitro and in vivo genotoxicity tests was performed, with no significant findings.[7]

-

Carcinogenicity : Carcinogenicity was assessed in two rodent species (rats and mice).[7]

-

Reproductive Toxicology : Studies on reproduction and fetal development were conducted.[7]

-

Safety Pharmacology : In a Phase I clinical study, a single intravenous dose of this compound acetate did not cause clinically significant QTc interval prolongation.[2]

Key Experimental Protocols

Detailed proprietary protocols for this compound acetate are not publicly available. The following methodologies represent standard, widely accepted preclinical assays for evaluating the activity of progestins.

Protocol: Competitive Receptor Binding Assay

This assay determines the relative affinity of a test compound (this compound acetate) for the progesterone receptor compared to a radiolabeled ligand.

-

Objective : To calculate the IC50 and relative binding affinity (RBA) of this compound acetate for the progesterone receptor.

-

Methodology :

-

Receptor Preparation : A progesterone receptor source is prepared. This typically involves homogenizing uterine tissue from estrogen-primed immature rabbits or rats in a buffered solution (e.g., Tris-HCl with protease inhibitors). The homogenate is then ultracentrifuged to produce a cytosol fraction rich in soluble progesterone receptors.[3]

-

Competitive Binding : A constant, low concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Promegestone/R5020) is incubated with aliquots of the cytosol preparation.[3]

-

A range of concentrations of unlabeled this compound acetate (the competitor) and a reference compound (e.g., progesterone) are added to separate reaction tubes.

-

The mixture is incubated at a controlled temperature (e.g., 4°C) for several hours to allow the binding to reach equilibrium.

-

Separation : Receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.[3]

-

Quantification : The radioactivity in the supernatant (containing the bound fraction) is measured using liquid scintillation counting.

-

Data Analysis : A competition curve is generated by plotting the percentage of specific binding of the radioligand against the log concentration of the competitor. The IC50 (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity is then calculated relative to the reference compound.[3]

-

Protocol: In Vivo Ovulation Inhibition Assay (Rodent Model)

This bioassay assesses the ability of a progestin to block ovulation in vivo.

-

Objective : To determine the effective dose of this compound acetate required to inhibit ovulation.

-

Methodology :

-

Animal Model : Adult female rats or mice with regular estrous cycles are used.[5] Cyclicity is confirmed by daily monitoring of vaginal smears.

-

Dosing : Animals are administered this compound acetate via a parenteral route (e.g., subcutaneous injection) in a suitable vehicle for a specified number of days, typically starting on the day of estrus. A vehicle control group is also included.

-

Ovulation Assessment : On the morning of the expected next estrus, animals are euthanized.

-

The oviducts are excised and examined under a microscope for the presence of ova in the ampullae. The number of ova can be counted.

-

Alternatively, ovaries can be collected, fixed in formalin, and processed for histopathological evaluation to examine for the presence of fresh corpora lutea, which indicates recent ovulation.[5]

-

Data Analysis : The percentage of animals in which ovulation is inhibited is calculated for each dose group. The dose that causes inhibition in 50% or 100% of the animals (ED50 or ED100) is determined.

-

Protocol: Endometrial Transformation Assay (Clauberg Test)

This classic bioassay measures the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

-

Objective : To quantify the progestational potency of this compound acetate.

-

Methodology :

-

Animal Model : Immature female rabbits are used.

-

Priming : The animals are "primed" with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days. This induces the proliferation of the uterine endometrium.

-

Progestin Treatment : Following the estrogen priming phase, the animals are treated with daily injections of this compound acetate (at various doses) or a vehicle control for 5 days.

-

Endpoint Assessment : On the day after the final injection, the animals are euthanized, and the uteri are excised. The uterine tissue is fixed, sectioned, stained, and examined microscopically.

-

Data Analysis : The degree of endometrial transformation from a proliferative to a secretory state is scored based on the extent of glandular development and arborization. The McPhail scale (a graded score from 0 to +4) is the standard method for this histological assessment. A dose-response curve is generated, and the potency of this compound acetate is compared to that of a standard progestin like progesterone.

-

Note: The Clauberg test is a historical bioassay. While foundational, modern drug development may supplement or replace it with receptor-based assays and more specific molecular endpoints.[1]

Conclusion

The preclinical data for this compound acetate robustly characterize it as a highly potent and selective progestin. Its mechanism of action, centered on the potent agonism of the progesterone receptor leading to the inhibition of ovulation, is well-established. The extensive pharmacokinetic and toxicology studies have demonstrated a profile suitable for long-acting contraceptive formulations with a high safety margin, largely due to its lack of off-target androgenic and estrogenic effects. The methodologies employed in its evaluation are standard for steroidal contraceptives and confirm its suitability for clinical development and use in hormonal contraception.

References

- 1. Carl Clauberg - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JaypeeDigital | Antifertility Agents [jaypeedigital.com]

- 6. uwyo.edu [uwyo.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Segesterone Acetate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Segesterone acetate (SA), a potent, non-androgenic progestin, is a key component of novel contraceptive formulations. Its unique pharmacokinetic and metabolic properties underpin its efficacy and safety profile. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of this compound acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is characterized by its route-dependent absorption and rapid metabolism, which necessitates non-oral administration for systemic efficacy.

Absorption

This compound acetate is not orally active due to extensive first-pass metabolism in the liver.[1][2] Consequently, it is formulated for parenteral administration, including vaginal rings, subcutaneous implants, and transdermal gels.[3][4]

Following vaginal administration via a contraceptive vaginal ring, this compound acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 hours.[1][5] In a study of a contraceptive vaginal ring releasing an average of 150 mcg of this compound acetate and 13 mcg of ethinyl estradiol daily, the peak plasma concentration (Cmax) of this compound acetate was 1147 pg/mL in the first cycle, which decreased to 363 pg/mL in the third cycle and 294 pg/mL in the thirteenth cycle.[1] Concentrations become more constant after 96 hours post-dose.[1]

Subcutaneous implants also provide sustained release of this compound acetate. Studies of subdermal implants have shown that serum levels of approximately 125 to 250 pmol/L are effective in inhibiting ovulation.[2] Transdermal application of a gel containing 2 to 3 mg/day of this compound acetate results in the delivery of approximately 200 to 300 µ g/day .[3]

The oral bioavailability of this compound acetate is reported to be only 10%.[3]

Distribution

This compound acetate is highly bound to plasma proteins, primarily albumin (95%), and does not bind to sex hormone-binding globulin (SHBG).[3][6] The volume of distribution (Vd) of this compound acetate is 19.6 L/kg.[1][5]

Metabolism

This compound acetate is rapidly and extensively metabolized in the liver.[1][4] The primary metabolic pathway involves hydroxylation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by reduction by 5α-reductase.[3][5]

The major oxidative metabolites identified in vitro are 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites.[1] These metabolites are considered pharmacologically inactive, with an EC50 for the progesterone receptor that is 10-fold higher than that of the parent compound.[1] Another metabolite, 3α, 5α-tetrahydrothis compound acetate, has been shown to act as an activator at GABA-A receptors in the brain.[1] The deacetylated form of this compound acetate, this compound, is also a metabolite.[3]

Excretion

In a study involving subcutaneous administration to rats, approximately 81.4% of the dose was excreted in the feces and 7.62% in the urine.[1]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound acetate across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Acetate from a Vaginal Ring

| Parameter | Cycle 1 | Cycle 3 | Cycle 13 |

| Cmax (pg/mL) | 1147 | 363 | 294 |

| Tmax (hours) | 2 | 2 | 2 |

| Half-life (hours) | 4.5 ± 3.4 | - | - |

Data from a contraceptive vaginal ring releasing an average of 0.15 mg of this compound acetate and 0.013 mg of ethinyl estradiol daily.[1][5]

Table 2: Pharmacokinetic Parameters of this compound Acetate for Various Routes of Administration

| Route of Administration | Bioavailability | Half-life | Notes |

| Oral | 10%[3] | 1-2 hours[3] | Not effective due to rapid first-pass metabolism.[2] |

| Parenteral (general) | - | 24-72 hours[3] | - |

| Subcutaneous Implant | >100-fold more potent than oral (in rats)[3] | 26.8 hours (one study)[3] | - |

| Transdermal Gel | 10-12%[3] | - | Delivers 200-300 µ g/day from a 2-3 mg/day application.[3] |

Experimental Protocols

Quantification of this compound Acetate in Serum

A common analytical method for the simultaneous quantification of this compound acetate and endogenous steroid hormones in human serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Sample Preparation: Serum samples are typically subjected to liquid-liquid extraction to isolate the analytes of interest.[8]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate this compound acetate from other components in the extracted sample. A common column used is a Phenomenex C18 column.[9]

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of this compound acetate.[7]

The assay range for this compound acetate using this method can be from 10 pg/mL to 10 ng/mL, with a lower limit of quantification of 10 pg/mL.[7]

Clinical Pharmacokinetic Studies

Pharmacokinetic studies of this compound acetate are typically conducted in healthy, reproductive-age women.[10]

-

Study Design: These studies often employ a prospective, randomized design. For vaginal ring studies, participants may use the ring for multiple cycles, with blood samples collected at various time points to determine the pharmacokinetic profile over time.[10][11]

-

Dosing: For the this compound acetate and ethinyl estradiol vaginal ring (Annovera), the ring is used for 21 continuous days, followed by a 7-day ring-free interval.[12][13] This provides contraception for up to 13 cycles.[13][14] The ring releases an average of 150 mcg of this compound acetate and 13 mcg of ethinyl estradiol per day.[13][14]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the serum concentration-time data.[10]

Visualizing Key Pathways and Processes

This compound Acetate Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound acetate in the liver.

Caption: Primary metabolic pathway of this compound acetate in the liver.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of this compound acetate.

Caption: Experimental workflow for pharmacokinetic analysis of this compound acetate.

Drug Interactions

This compound acetate is a component of combined hormonal contraceptives, and its metabolism via CYP3A4 makes it susceptible to drug interactions.

-

Enzyme Inducers: Concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentrations of this compound acetate, potentially reducing contraceptive efficacy.[5][15]

-

Enzyme Inhibitors: Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure of this compound acetate.

-

Other Interactions: Interactions have also been noted with medications such as acetaminophen, certain antibiotics, and some antiviral medications.[16][17] It is crucial to consult a comprehensive drug interaction database for a complete list of potential interactions.[5]

Conclusion

This compound acetate exhibits a pharmacokinetic profile well-suited for long-acting contraceptive delivery systems. Its high potency, coupled with a rapid hepatic metabolism that necessitates non-oral administration, allows for sustained, low systemic exposure, which contributes to its favorable safety profile. A thorough understanding of its metabolism via CYP3A4 is critical for predicting and managing potential drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important progestin.

References

- 1. This compound Acetate | C23H30O4 | CID 108059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. This compound Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. drugs.com [drugs.com]

- 6. publications.aap.org [publications.aap.org]

- 7. Simultaneous assay of this compound acetate (Nestorone®), estradiol, progesterone, and estrone in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Continuous dosing of a novel contraceptive vaginal ring releasing Nestorone® and estradiol: pharmacokinetics from a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Acetate/Ethinyl Estradiol 12-Month Contraceptive Vaginal System Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A technology evaluation of Annovera: a this compound acetate and ethinyl estradiol vaginal ring used to prevent pregnancy for up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. va.gov [va.gov]

- 14. This compound acetate/ethinylestradiol - Wikipedia [en.wikipedia.org]

- 15. Annovera (this compound Acetate and Ethinyl Estradiol Vaginal System): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Annovera interactions: Other medications, alcohol, and more [medicalnewstoday.com]

A Technical Guide to the Solubility and Stability of Segesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of segesterone acetate (Nestorone®), a potent synthetic progestin. The document focuses on its solubility and stability, critical parameters for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Introduction

This compound acetate (17α-acetoxy-16-methylene-19-norpregn-4-ene-3,20-dione) is a fourth-generation progestin with high affinity and selectivity for the progesterone receptor (PR).[1][2][3][4] Unlike many other progestins, it lacks androgenic, estrogenic, or glucocorticoid-like activities at therapeutic doses.[5][6] Due to rapid first-pass metabolism, it is not orally active and is formulated for parenteral, transdermal, or intravaginal delivery systems, such as in the Annovera® contraceptive vaginal ring.[5][6][7] Understanding its solubility and stability is paramount for the development of effective and safe long-acting contraceptive formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound acetate is a hydrophobic molecule, classified as practically insoluble in water.[3][5][8] Its solubility has been determined in various organic solvents, which is essential information for formulation development and manufacturing processes.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound acetate in various solvents.

| Solvent/System | Concentration/Value | Molar Concentration (approx.) | Reference(s) |

| Water | Insoluble | - | [3][5][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [1] |

| 10 mM | 10 mM | [9] | |

| 55 mg/mL | 148.5 mM | [2] | |

| 74 mg/mL | 199.7 mM | [3] | |

| Ethanol | 37 mg/mL | 99.9 mM | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 5.4 mM | [2] |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound acetate can be determined using the shake-flask method, a standard protocol recommended by regulatory bodies like the World Health Organization (WHO).[4][10][11]

Objective: To determine the concentration of this compound acetate in a saturated solution at a specific temperature and pH.

Materials:

-

This compound acetate powder

-

Relevant buffer solutions (pH 1.2, 4.5, 6.8 to simulate physiological conditions)[11]

-

Selected pharmaceutical solvents

-

Shake-flask apparatus or orbital shaker in a temperature-controlled chamber (e.g., 37 ± 1 °C)[11]

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[12]

Procedure:

-

Preparation: Add an excess amount of this compound acetate powder to a series of flasks, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that a saturated solution is achieved.[10]

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established experimentally.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot if necessary. Dilute the sample appropriately with the mobile phase and quantify the concentration of dissolved this compound acetate using a validated HPLC method.

-

Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or in molarity. A minimum of three replicate determinations at each condition is recommended.[11]

The following diagram illustrates the workflow for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound acetate is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted according to International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[2][5][9]

Storage and Shelf Life

The stability of this compound acetate is dependent on its physical state (solid vs. in solution) and storage conditions.

| Physical State | Storage Temperature | Stability/Shelf Life | Reference(s) |

| Solid (Powder) | -20°C | ≥ 4 years | [1] |

| -20°C | 3 years | [9] | |

| 4°C | 2 years | [9] | |

| Room Temperature | 2 months | [9] | |

| In DMSO | -80°C | 1 year | [2] |

| -80°C | 6 months | [9] | |

| -20°C | 1 month | [9] | |

| Formulated (Annovera® Ring) | 25°C | 18 months | [13] |

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.[14][15] While specific degradation products for this compound acetate are not extensively published, studies on similar progestins like medroxyprogesterone acetate provide a framework for the expected degradation pathways under various stress conditions.[13][16]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound acetate under various stress conditions to identify degradation pathways and validate a stability-indicating assay. A target degradation of 5-20% is generally considered appropriate.[14]

Materials:

-

This compound acetate (drug substance or in formulated product)

-

Hydrochloric acid (HCl, e.g., 0.1 N)

-

Sodium hydroxide (NaOH, e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC or HPLC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound acetate in a solution of HCl. Heat the solution (e.g., at 60-80°C) for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.[7]

-

Base Hydrolysis: Dissolve this compound acetate in a solution of NaOH. Heat the solution under similar conditions as the acid hydrolysis. Withdraw samples, neutralize with HCl, and analyze. Base exposure is often a significant source of degradation for steroid esters.

-

Oxidative Degradation: Treat a solution of this compound acetate with H₂O₂. Keep the solution at room temperature or slightly elevated temperature and analyze at different time intervals.

-

Thermal Degradation: Expose solid this compound acetate powder to dry heat (e.g., 80°C) for an extended period (e.g., several days). Samples are then dissolved and analyzed.

-

Photostability: Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Identification of major degradants can be performed using mass spectrometry (LC-MS/MS).

The logical flow of a forced degradation study is depicted below.

Caption: Logical Flow of a Forced Degradation Study.

Mechanism of Action and Signaling Pathway

This compound acetate exerts its biological effects primarily by acting as a potent agonist at the progesterone receptor (PR).[1][4] The PR is a nuclear transcription factor that modulates the expression of target genes. The signaling cascade can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.[1][10]

-

Classical (Genomic) Pathway: this compound acetate binds to intracellular PRs (PR-A and PR-B), which are complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated PR dimer translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates gene transcription, a process that typically occurs over hours to days.[17][18]

-

Non-Classical (Non-Genomic) Pathway: A fraction of PRs are located at the cell membrane. Upon binding this compound acetate, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the c-Src/MAPK and PI3K/Akt pathways.[17][19] These non-genomic effects are much faster, occurring within minutes, and can influence cellular processes like proliferation and survival, and also cross-talk with the genomic pathway.

The contraceptive effect of this compound acetate is primarily achieved by the suppression of the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting ovulation.[5]

The diagram below outlines the primary signaling pathways activated by this compound acetate.

Caption: this compound Acetate Signaling Pathways.

Conclusion

This technical guide summarizes the critical solubility and stability properties of this compound acetate. It is a hydrophobic compound with low aqueous solubility, necessitating non-oral delivery routes. Its stability profile is well-defined, with the solid form being stable for several years under refrigerated conditions. Understanding these characteristics, along with the detailed experimental protocols for their assessment, is essential for the successful development of robust, stable, and effective drug products containing this compound acetate. The elucidation of its signaling pathways further informs its pharmacological action and therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]